molecular formula C7H16N2O B3335068 1-Butyl-3-ethylurea CAS No. 10310-60-8

1-Butyl-3-ethylurea

Cat. No.: B3335068
CAS No.: 10310-60-8
M. Wt: 144.21 g/mol
InChI Key: BFLWAUWLGJKDMJ-UHFFFAOYSA-N
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Description

1-Butyl-3-ethylurea is an organic compound with the molecular formula C7H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-ethylurea can be synthesized through the nucleophilic addition of butylamine and ethylamine to potassium isocyanate in an aqueous medium. This method is efficient and does not require organic co-solvents .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of butyl isocyanate with ethylamine under controlled conditions. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides like methyl iodide or ethyl bromide are used in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding urea derivatives.

    Reduction: Butylamine and ethylamine.

    Substitution: N-substituted urea derivatives.

Scientific Research Applications

1-Butyl-3-ethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3-ethylurea involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

  • 1-Butyl-3-methylurea
  • 1-Butyl-3-propylurea
  • 1-Butyl-3-isopropylurea

Comparison: 1-Butyl-3-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

1-butyl-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-5-6-9-7(10)8-4-2/h3-6H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLWAUWLGJKDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145646
Record name Urea, 1-butyl-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-60-8
Record name Urea, 1-butyl-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC28774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-butyl-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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